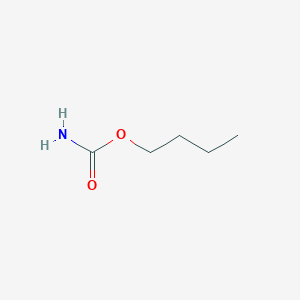
Butyl carbamate
Cat. No. B165899
Key on ui cas rn:
592-35-8
M. Wt: 117.15 g/mol
InChI Key: SKKTUOZKZKCGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04596678
Procedure details


The same procedure as used in Example 1 was followed, however, 2-methylpentamethylene 1,5-dibutylurethane was used in the mixing vessel cascade instead of hexamethylene dibutylurethane. In doing this, 660 parts 2-methylpentamethylene-1,5-diamine, 680 parts urea, and 76 parts n-butanol were added during the course of one hour. In this case, about 2400 parts/hour n-butanol was obtained at the top of the first distillation column and was cycled back into the cascade. At the top of the stripping column, 1430 parts of a mixture comprising dibutyl carbonate, carbamic acid butyl ester, and residual butanol was obtained. This mixture was returned to the second vessel in the mixing vessel cascade together with the evaporator discharge. The evaporator was run in such a way that the ratio of evaporated 2-methylpentamethylene-1,5-dibutylurethane to discharging melt was approximately 46:54. A mixture of ca. 74 weight percent 2-methylpentamethylene 1,5-diisocyanate and 26 weight percent methylpentamethylene monourethane monoisocyanates condensed in the first condenser. From this condensate, 887 parts/hour 2-methylpentamethylene 1,5-diisocyanate was obtained in a subsequent distillation process at a purity ≥98 percent (selectivity based on charged 2-methylpentamethylene 1,5-diamine: 93.6 percent).

[Compound]
Name
2-methylpentamethylene 1,5-dibutylurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
hexamethylene dibutylurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
2-methylpentamethylene-1,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Name

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2](N)=[O:3].[CH2:5]([OH:9])[CH2:6][CH2:7][CH3:8]>>[C:2](=[O:3])([O:9][CH2:5][CH2:6][CH2:7][CH3:8])[O:9][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:5]([O:9][C:2](=[O:3])[NH2:1])[CH2:6][CH2:7][CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Step Two
[Compound]
|
Name
|
2-methylpentamethylene 1,5-dibutylurethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
hexamethylene dibutylurethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
2-methylpentamethylene-1,5-diamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added during the course of one hour
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OCCCC)(OCCCC)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OC(N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
